molecular formula C19H28ClNO5 B5247494 1-[4-(4-Chloro-2-methylphenoxy)butyl]-4-methylpiperidine;oxalic acid

1-[4-(4-Chloro-2-methylphenoxy)butyl]-4-methylpiperidine;oxalic acid

Cat. No.: B5247494
M. Wt: 385.9 g/mol
InChI Key: ZFLVSEROSGKARW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(4-Chloro-2-methylphenoxy)butyl]-4-methylpiperidine;oxalic acid is a complex organic compound with significant applications in various fields. This compound is characterized by the presence of a piperidine ring substituted with a chlorinated phenoxy group and an oxalic acid moiety. Its unique structure imparts specific chemical and physical properties that make it valuable in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-Chloro-2-methylphenoxy)butyl]-4-methylpiperidine typically involves multiple steps, starting with the preparation of the chlorinated phenoxy intermediate. This intermediate is then reacted with a butyl chain and subsequently with a piperidine ring. The final step involves the addition of oxalic acid to form the desired compound. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization ensures the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-Chloro-2-methylphenoxy)butyl]-4-methylpiperidine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different products.

    Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, but typically involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can have different properties and applications.

Scientific Research Applications

1-[4-(4-Chloro-2-methylphenoxy)butyl]-4-methylpiperidine has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[4-(4-Chloro-2-methylphenoxy)butyl]-4-methylpiperidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Chloro-2-methylphenoxy)butyric acid: A related compound with similar structural features.

    2-Methyl-4-chlorophenoxyacetic acid: Another chlorinated phenoxy compound with different applications.

    Mecoprop: A phenoxy herbicide with structural similarities.

Uniqueness

1-[4-(4-Chloro-2-methylphenoxy)butyl]-4-methylpiperidine is unique due to its specific combination of functional groups and its ability to undergo various chemical reactions. This uniqueness makes it valuable for specific research and industrial applications that require its distinct properties.

Properties

IUPAC Name

1-[4-(4-chloro-2-methylphenoxy)butyl]-4-methylpiperidine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26ClNO.C2H2O4/c1-14-7-10-19(11-8-14)9-3-4-12-20-17-6-5-16(18)13-15(17)2;3-1(4)2(5)6/h5-6,13-14H,3-4,7-12H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFLVSEROSGKARW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCCCOC2=C(C=C(C=C2)Cl)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.